molecular formula C28H22Cl2N2O3 B15017791 4-[(4-chlorobenzyl)oxy]-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-[(4-chlorobenzyl)oxy]-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B15017791
M. Wt: 505.4 g/mol
InChI Key: PPJIZBGKOGJZFX-KBVAKVRCSA-N
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Description

4-[(4-Chlorophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide is a complex organic compound that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with 2-(2-chlorophenyl)methoxybenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[(4-Chlorophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting bacterial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-4’-methoxychalcone: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    4-Chlorobenzophenone: Another structurally related compound with distinct chemical properties.

Uniqueness

4-[(4-Chlorophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C28H22Cl2N2O3

Molecular Weight

505.4 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22Cl2N2O3/c29-24-13-9-20(10-14-24)18-34-25-15-11-21(12-16-25)28(33)32-31-17-22-5-2-4-8-27(22)35-19-23-6-1-3-7-26(23)30/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

PPJIZBGKOGJZFX-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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